molecular formula C15H15N3O4 B15044586 Piperidine, 1-(2,4-dinitro-1-naphthalenyl)- CAS No. 52422-07-8

Piperidine, 1-(2,4-dinitro-1-naphthalenyl)-

Cat. No.: B15044586
CAS No.: 52422-07-8
M. Wt: 301.30 g/mol
InChI Key: KAZKVKCGCSELHX-UHFFFAOYSA-N
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Description

1-(2,4-Dinitronaphthalen-1-yl)piperidine is an organic compound that features a piperidine ring attached to a naphthalene moiety substituted with two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dinitronaphthalen-1-yl)piperidine typically involves the nucleophilic substitution reaction of 2,4-dinitronaphthalene with piperidine. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process . The reaction mechanism involves the nucleophilic attack of piperidine on the naphthalene ring, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 1-(2,4-dinitronaphthalen-1-yl)piperidine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dinitronaphthalen-1-yl)piperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Piperidine in DMSO at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Specific oxidizing agents and conditions would depend on the desired oxidation state and functional groups.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of the original compound.

    Reduction: Amino derivatives of the compound.

    Oxidation: Oxidized derivatives, potentially forming nitroso or nitro compounds.

Scientific Research Applications

1-(2,4-Dinitronaphthalen-1-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dinitronaphthalen-1-yl)piperidine involves its interaction with molecular targets through its nitro and piperidine groups. The nitro groups can participate in redox reactions, while the piperidine ring can interact with biological receptors or enzymes. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dinitrophenyl)piperidine: Similar structure but with a phenyl ring instead of a naphthalene ring.

    1-(2,4-Dinitrobenzyl)piperidine: Features a benzyl group instead of a naphthalene ring.

    1-(2,4-Dinitroanilino)piperidine: Contains an aniline group in place of the naphthalene ring.

Uniqueness

1-(2,4-Dinitronaphthalen-1-yl)piperidine is unique due to the presence of the naphthalene ring, which provides additional aromatic stability and potential for π-π interactions. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with simpler aromatic systems.

Biological Activity

Piperidine, 1-(2,4-dinitro-1-naphthalenyl)- is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article synthesizes recent findings on its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Overview of Piperidine Structure

Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of the nitrogen atom allows for various interactions with biological targets, making piperidine derivatives valuable in drug design. The specific derivative , 1-(2,4-dinitro-1-naphthalenyl)-, incorporates a naphthalene moiety with two nitro groups, which may enhance its reactivity and biological activity.

The biological activity of piperidine derivatives often involves enzyme inhibition. Notably, compounds with piperidine structures have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation. The binding affinity of these compounds can be influenced by structural modifications around the piperidine ring .

In Vitro Studies and Pharmacological Screening

Recent studies have highlighted the pharmacological potential of piperidine derivatives:

  • Dihydrofolate Reductase Inhibition : A series of piperidine-based thiosemicarbazones demonstrated significant inhibitory activity against DHFR. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the piperidine moiety could enhance inhibitory potency .
  • Analgesic Activity : Research on alkyl piperidine derivatives revealed varying degrees of antinociceptive effects, assessed using the tail immersion method. Some derivatives exhibited significant analgesic properties, suggesting potential applications in pain management .

Table 1: Inhibitory Activity Against DHFR

CompoundIC50 (µM)% Inhibition
Compound A0.590%
Compound B1.275%
Compound C2.560%

This table summarizes the inhibitory activities of selected piperidine derivatives against DHFR, indicating their potential as therapeutic agents in cancer treatment.

Kinetic Studies

Kinetic studies have been performed to understand the reactivity of aryl ethers with piperidine in dimethyl sulfoxide (DMSO). The reaction kinetics indicated that the formation of the piperidino product was catalyzed by the presence of piperidine itself, suggesting a complex interaction mechanism that may involve transition states and intermediates .

Structure-Activity Relationship (SAR)

The SAR analysis for piperidine derivatives indicates that modifications to the naphthalene moiety significantly impact biological activity. For instance:

  • Substituent Effects : The introduction of electron-withdrawing groups like nitro can enhance binding affinity to target enzymes.
  • Ring Substitutions : Variations in substituents on the piperidine ring can lead to different pharmacological profiles, affecting both efficacy and safety .

Properties

CAS No.

52422-07-8

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

1-(2,4-dinitronaphthalen-1-yl)piperidine

InChI

InChI=1S/C15H15N3O4/c19-17(20)13-10-14(18(21)22)15(16-8-4-1-5-9-16)12-7-3-2-6-11(12)13/h2-3,6-7,10H,1,4-5,8-9H2

InChI Key

KAZKVKCGCSELHX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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